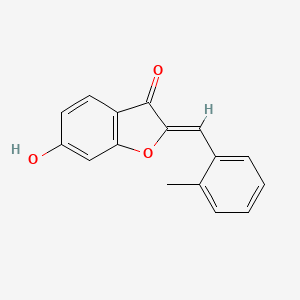

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one

Description

Properties

CAS No. |

620545-92-8 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O3/c1-10-4-2-3-5-11(10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3 |

InChI Key |

CZOCXZAWZDBDCZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-methylbenzaldehyde. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the condensation reaction. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The purine core and ethyl side chain are susceptible to oxidation under specific conditions:

-

Purine Ring Oxidation : The xanthine-like structure undergoes oxidation at the C8 position, forming hydroxylated derivatives. Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate this transformation.

-

Ethyl Group Oxidation : The ethyl substituent at position 7 can be oxidized to a ketone (via chromic acid) or carboxylic acid (under strong oxidative conditions).

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Purine oxidation | KMnO₄, acidic/neutral medium | 8-hydroxy- or 8-keto-purine derivatives |

| Ethyl oxidation | CrO₃, H₂SO₄ | 7-(2-oxoethyl) or 7-carboxyethyl derivatives |

Substitution Reactions

The piperazine and fluorophenyl moieties participate in nucleophilic substitutions:

-

Piperazine Nitrogen Alkylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Fluorophenyl Electrophilic Substitution : The 2-fluorophenyl group undergoes halogen exchange under Pd catalysis, though fluorine’s poor leaving-group character necessitates harsh conditions .

Hydrolysis and Degradation

The purine-2,6-dione scaffold shows instability under extreme pH:

-

Lactam Ring Hydrolysis : In acidic or basic media, the dione rings hydrolyze to form urea and glyoxylic acid derivatives.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux | 1,3-dimethylurea + glyoxylic acid analogs |

| Basic hydrolysis | NaOH (1M), 80°C | Fragmented purine intermediates |

Reduction Reactions

Selective reduction of the purine core has not been widely reported, but the ethylene linker between purine and piperazine may undergo catalytic hydrogenation:

-

Ethylene Bond Reduction : H₂/Pd-C reduces the methylene bridge to a single bond, altering conformational flexibility .

Coupling and Functionalization

The compound’s synthesis involves multi-step coupling:

-

Piperazine-Purine Conjugation : Suzuki-Miyaura cross-coupling links fluorophenyl-piperazine to the purine core .

Mechanistic Insights from Structural Analogs

-

LPLA2 Inhibition Correlation : Analogous purine-piperazine compounds inhibit lysosomal phospholipase A

Scientific Research Applications

Antioxidant Activity

Research indicates that (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in cells .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It has been evaluated for its potential in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It was found to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function and could be beneficial in Alzheimer's disease management .

Antimicrobial Activity

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one has shown efficacy against various bacterial strains. Studies reported its antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Anticancer Research

Preliminary studies indicate that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Photostability and UV Absorption

Due to its structural characteristics, this compound has been explored for applications in materials science, particularly in developing UV-resistant coatings and polymers. Its ability to absorb UV light makes it suitable for enhancing the durability of materials exposed to sunlight .

- Antioxidant Efficacy Study : A study conducted on human fibroblast cells demonstrated that treatment with (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one reduced oxidative damage markers significantly compared to control groups .

- Neuroprotective Mechanism Investigation : In an animal model of Alzheimer’s disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation, indicating its potential as a therapeutic agent .

- Material Application Testing : The compound was incorporated into polymer matrices, resulting in enhanced UV resistance compared to unmodified polymers. This application could lead to longer-lasting outdoor materials .

Mechanism of Action

The mechanism by which (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the benzylidene moiety can engage in π-π stacking interactions with aromatic residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one with structurally related analogs:

Substituent Position and Electronic Effects

- Para-methyl isomer: (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one () differs only in the position of the methyl group (para vs. ortho). The para-methyl analog has a lower melting point (mp >220°C vs.

- Trimethoxy derivative : (2Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one () features electron-donating methoxy groups. These substituents increase molecular weight (328.32 g/mol vs. 252.27 g/mol for the target compound) and lipophilicity, enhancing membrane permeability but possibly reducing solubility .

Halogen-Substituted Analogs

- Brominated derivative: (2Z)-5,7-Dibromo-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one () incorporates bromine atoms at C-5 and C-5. This modification significantly increases molecular mass (490.70 g/mol) and alters bioactivity; the compound demonstrated trypanocidal activity (70% yield, mp 139–140°C), suggesting halogenation enhances antiparasitic effects .

- Dichloro derivative : (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one () replaces the methyl group with electron-withdrawing chlorine atoms. This likely improves binding to hydrophobic enzyme pockets, as seen in tuberculosis inhibitors (), though specific data for this analog are pending .

Heterocyclic and Bulky Substituents

- Pyrrolidin-1-yl derivative : (2Z)-6-Hydroxy-2-(4-pyrrolidin-1-ylbenzylidene)-1-benzofuran-3(2H)-one () includes a nitrogen-containing heterocycle. This substitution improved anticancer activity against PC-3 prostate cancer cells, though potency remained moderate (IC₅₀ >10 μM). The target compound’s methyl group may offer better steric compatibility with certain targets .

- Biphenyl derivative : SR-F-126 () features a bulky biphenyl group. This analog showed enhanced inhibitory activity against endoplasmic reticulum stress pathways, highlighting how extended aromatic systems improve target engagement despite reduced solubility .

Functional Group Modifications

- Methoxy derivatives : (2Z)-6-Methoxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one () replaces hydroxyl groups with methoxy groups, increasing hydrophobicity. Such modifications are common in prodrug design to enhance bioavailability .

- Hydroxy-methoxy hybrid : (Z)-2-(3,4-Dihydroxybenzylidene)-5,6-dihydroxybenzofuran-3(2H)-one () has multiple hydroxyl groups, improving hydrogen-bonding capacity. This compound’s high polarity may limit blood-brain barrier penetration but enhance antioxidant activity .

Key Research Findings and Data Tables

Table 2: Substituent Effects on Bioactivity

Biological Activity

(2Z)-6-Hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 620545-92-8, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical formula for (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is C₁₆H₁₂O₃. The structure features a benzofuran backbone with a hydroxyl group and a methylbenzylidene substituent, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₃ |

| CAS Number | 620545-92-8 |

| Molecular Weight | 256.26 g/mol |

| Hazard Classification | Irritant |

Antioxidant Activity

Research indicates that (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. A study conducted by Zhang et al. (2021) reported that the compound showed a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| (2Z)-6-Hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one | 15 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Results indicated that treatment with (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Anticancer Properties

In recent studies, (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one has shown promise as an anticancer agent. In vitro assays on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound induced apoptosis in a concentration-dependent manner. The IC50 values for MCF-7 and HeLa cells were found to be 20 µM and 25 µM, respectively .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Case Studies

A notable case study involved the use of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one in a mouse model of inflammation-induced tumorigenesis. Mice treated with this compound exhibited a significant reduction in tumor size and incidence compared to the control group. Histopathological analysis revealed decreased inflammatory cell infiltration in treated tissues, suggesting a protective effect against tumor development .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z/E) of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one be experimentally confirmed?

- Methodological Answer : The Z-configuration of the benzylidene moiety is confirmed via ¹H NMR spectroscopy by observing coupling constants (J ≈ 8–12 Hz for trans-olefinic protons) and nuclear Overhauser effect (NOE) correlations between the olefinic proton and aromatic protons of the benzylidene group. X-ray crystallography provides definitive proof, as seen in structurally similar aurones like (2Z)-6-hydroxy-2-(isoquinolin-1-ylmethylene)-1-benzofuran-3(2H)-one (4a), where crystallographic data validated the Z-configuration .

Q. What synthetic routes are optimal for introducing halogen substituents (e.g., bromine) into the benzofuran scaffold?

- Methodological Answer : Bromination typically occurs at the 5- and 7-positions of the benzofuranone core via electrophilic aromatic substitution using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in DMF. For example, (2Z)-5,7-dibromo-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one (2j) was synthesized with 69% yield under mild conditions, confirmed by IR (C-Br stretch at 862 cm⁻¹) and MS (m/z 490.70) .

Q. How can the purity of synthesized derivatives be validated?

- Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) and compare retention times with standards. Elemental analysis (e.g., C, H, Br) should match theoretical values within ±0.4%. For example, (2Z)-5,7-dibromo-2-(4-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2m) showed 45.15% C (theoretical: 45.09%) and 2.42% H (theoretical: 2.35%) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins like Mycobacterium tuberculosis MtrA or SARS-CoV-2 protease. For instance, (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one showed a docking energy of −10.5 kcal/mol against MtrA, suggesting strong binding affinity . QSAR models using topological descriptors (e.g., TDB6m, AATS6v) can correlate structural features with antiviral activity .

Q. How do substituents on the benzylidene ring influence antitumor activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃ at the para position) enhance tubulin polymerization inhibition. For example, (2Z)-6-hydroxy-2-(4-pyrrolidin-1-ylbenzylidene)-1-benzofuran-3(2H)-one (4e) demonstrated potent activity in PC-3 tumor xenograft models, attributed to hydrogen bonding with β-tubulin’s colchicine-binding site .

Q. How can contradictory data on biological activity (e.g., trypanocidal vs. antitumor effects) be resolved?

- Methodological Answer : Conduct target-specific assays (e.g., Trypanosoma brucei viability vs. MCF-7 cell cytotoxicity) under standardized conditions. For example, brominated derivatives like (2Z)-5,7-dibromo-2-(5-bromo-2-hydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2i) showed trypanocidal activity (IC₅₀ = 2.1 μM) but lower cytotoxicity (IC₅₀ > 50 μM in HEK293 cells), indicating selectivity .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.